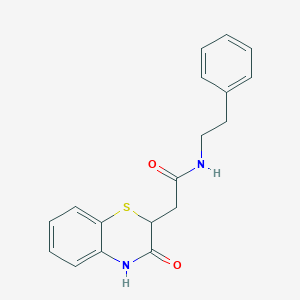

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-17(19-11-10-13-6-2-1-3-7-13)12-16-18(22)20-14-8-4-5-9-15(14)23-16/h1-9,16H,10-12H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMZKHOWVNTDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazine Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetamide Group: This step involves the reaction of the benzothiazine intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Phenylethyl Group: The final step involves the alkylation of the acetamide derivative with 2-phenylethyl bromide or chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetamide or phenylethyl groups, using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. The presence of the acetamide group enhances the compound's efficacy against various bacterial strains. Studies have shown that modifications in the benzothiazine structure can lead to increased activity against resistant bacterial strains.

-

Anticancer Properties

- Compounds similar to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide have been investigated for their potential in cancer therapy. The mechanism of action often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, compounds targeting the topoisomerase enzyme have shown promise in preclinical studies.

-

Neurological Applications

- The compound's structure suggests potential neuroprotective effects. Research into benzothiazine derivatives has indicated that they may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |

| Study 2 | Anticancer | Demonstrated inhibition of cancer cell lines (e.g., MCF-7) with IC50 values indicating potent cytotoxicity. |

| Study 3 | Neuroprotection | Found to reduce neuronal cell death in models of oxidative stress, suggesting therapeutic potential for Alzheimer's disease. |

Synthetic Pathways

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide typically involves several steps:

- Formation of Benzothiazine Core : This is achieved through cyclization reactions involving appropriate thioketones.

- Acetylation : The introduction of the acetamide group is performed using acetic anhydride or acetyl chloride.

- Substitution Reactions : The phenethyl group is introduced via nucleophilic substitution methods.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison of the target compound with analogs highlights critical differences in substituents, physicochemical properties, and biological efficacy. Key derivatives are tabulated below:

Key Observations:

Steric Effects : The 2-phenylethyl group in the target compound provides enhanced hydrophobic interactions compared to smaller substituents (e.g., methyl or ethoxy), as predicted by 3D-QSAR models . Bulky substituents at para or meta positions of the phenyl ring correlate with improved antifungal activity due to better target-site accommodation.

Hydrogen Bonding: Derivatives with hydrogen-bond donors (e.g., hydrazide in ) exhibit distinct crystal-packing behaviors, which could translate to differences in solubility and bioavailability.

Research Findings and Pharmacological Implications

- Antifungal Activity : The target compound’s 2-phenylethyl substituent aligns with QSAR insights indicating that bulky groups enhance antifungal potency. For example, N-(4-methylphenyl) analogs show moderate activity against Candida albicans (MIC ~8 µg/mL), while bulkier substituents may further improve efficacy .

- Synthetic Accessibility : Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS 82191-17-1) serves as a common intermediate for synthesizing these derivatives via nucleophilic substitution or coupling reactions .

- Structural Dynamics : Crystal structures (e.g., ) reveal that the dihydrothiazine ring adopts a distorted boat conformation, while substituents like phenylethyl may induce torsional strain, affecting molecular flexibility and binding kinetics.

Biological Activity

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide is a member of the benzothiazine class of compounds, which have garnered attention for their potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 302.39 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, it may target protein kinases or phosphodiesterases, which are critical in cell signaling pathways.

- Antioxidant Activity : Some derivatives of benzothiazine compounds exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress.

- Anti-inflammatory Effects : There is evidence suggesting that benzothiazine derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazine derivatives similar to the compound :

- Anticancer Activity : A study demonstrated that a related benzothiazine compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

- Neuroprotective Effects : Research indicated that certain benzothiazine derivatives could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Properties : Another study highlighted the antimicrobial activity of benzothiazine compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Q & A

Basic: What are the established synthetic routes for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide?

The synthesis typically involves multi-step reactions starting from substituted benzothiazine precursors. A common approach includes:

- Step 1 : Formation of the 1,4-benzothiazin-3-one core via cyclization of 2-aminothiophenol derivatives with α-keto esters or α-chloroacetamide intermediates under reflux conditions .

- Step 2 : Functionalization at the 2-position of the benzothiazine ring using alkylation or acylation reactions. For example, coupling with phenethylamine via nucleophilic substitution or amide bond formation using chloroacetyl chloride in the presence of triethylamine .

- Monitoring : Reaction progress is tracked via TLC, and purification involves recrystallization from solvents like pet-ether or ethanol .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray Diffraction (XRD) : Determines crystal structure, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the acetamide moiety) .

- NMR Spectroscopy : H and C NMR confirm proton environments (e.g., the methylene group adjacent to the ketone at δ ~3.5 ppm) and carbon connectivity .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., pet-ether) improve recrystallization efficiency .

- Catalysis : Lewis acids like ZnCl or phase-transfer catalysts accelerate cyclization steps .

- Temperature Control : Lower temperatures (~0–5°C) minimize side reactions during acylation, while reflux (~80°C) promotes ring closure .

- Purity Assessment : HPLC with C18 columns and UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced: What strategies are used to resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Establish EC/IC values under standardized conditions (e.g., MTT assays for cytotoxicity) to compare potency .

- Structural Confirmation : Verify compound identity via XRD or 2D NMR (e.g., NOESY) to rule out isomer contamination .

- Receptor Binding Studies : Use radioligand displacement assays or molecular docking to validate target engagement (e.g., affinity for serotonin receptors linked to antidepressant activity) .

Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?

- Quantum Chemical Calculations : DFT optimizes molecular geometry and predicts frontier orbitals (HOMO/LUMO) to identify reactive sites for functionalization .

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., binding to GABA receptors) to prioritize derivatives with stable binding poses .

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenethyl moiety) with antioxidant or antimicrobial activity .

Basic: What are the primary biological targets or activities reported for this compound?

- Neuroactive Potential : Benzothiazine derivatives exhibit stimulant and antidepressant effects, likely via modulation of monoamine transporters or GABAergic systems .

- Antioxidant Activity : Scavenging of free radicals (e.g., DPPH assay) is attributed to the keto-enol tautomerism of the benzothiazinone core .

- Antimicrobial Screening : MIC assays against Gram-positive bacteria (e.g., S. aureus) show moderate activity, linked to the acetamide side chain’s hydrophobicity .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Variation : Introducing electron-donating groups (e.g., -OCH) on the phenethyl moiety enhances blood-brain barrier permeability .

- Ring Modifications : Replacing the dihydrothiazine ring with pyrazolo[4,3-c] analogues improves metabolic stability .

- Bioisosteric Replacement : Substituting the acetamide with sulfonamide groups alters pharmacokinetic profiles (e.g., t) without compromising activity .

Basic: What are the key stability challenges during storage and handling?

- Hydrolysis : The β-ketoamide group is prone to degradation in aqueous media; lyophilization and storage at -20°C in argon atmosphere are recommended .

- Photodegradation : Exposure to UV light induces ring-opening reactions; amber vials and light-controlled environments are essential .

Advanced: How can crystallization conditions be tailored to obtain polymorphs with desired properties?

- Solvent Screening : Slow evaporation from DMSO/water mixtures yields Form I (monoclinic, P2/c), while acetone/hexane produces Form II with higher solubility .

- Additive Engineering : Seeding with pre-formed crystals or surfactants (e.g., PVP) controls nucleation kinetics and reduces amorphous content .

Advanced: What experimental designs address low bioavailability in preclinical models?

- Prodrug Strategies : Esterification of the ketone group enhances intestinal absorption, with in vivo reactivation via esterases .

- Nanocarrier Systems : Encapsulation in PLGA nanoparticles improves plasma half-life and brain distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.